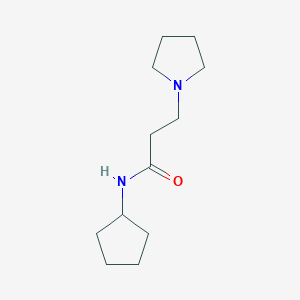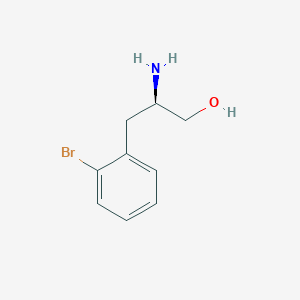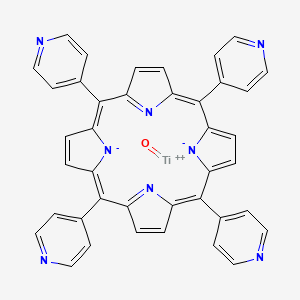
oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide is a complex compound that belongs to the class of porphyrin complexes Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll This particular compound is known for its unique structure, which includes a titanium ion coordinated to a porphyrin ring substituted with pyridyl groups
Métodos De Preparación
The synthesis of oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetrapyridin-4-ylporphyrin, is synthesized through the condensation of pyrrole and pyridine-4-carbaldehyde under acidic conditions.
Metalation: The synthesized porphyrin ligand is then reacted with a titanium precursor, such as titanium tetrachloride, in the presence of a base to form the oxotitanium(2+) complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The resulting complex is purified using chromatographic techniques to obtain the desired product with high purity
Análisis De Reacciones Químicas
Oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reduction reactions involve the reduction of the titanium center to a lower oxidation state. Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: The pyridyl groups in the porphyrin ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Complexation: The compound can form complexes with other metal ions or ligands, which can alter its chemical and physical properties
Aplicaciones Científicas De Investigación
Oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide has a wide range of scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction reactions, due to its ability to facilitate electron transfer processes.
Photodynamic Therapy:
Spectrophotometric Reagent: The compound is used as a spectrophotometric reagent for the determination of trace amounts of hydrogen peroxide in various samples, including water and biological fluids
Material Science: It is used in the development of advanced materials, such as sensors and photovoltaic devices, due to its unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide involves the interaction of the titanium center with various substrates. In catalysis, the titanium center facilitates electron transfer processes, leading to the activation of substrates and the formation of reaction intermediates. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that induce cell damage and apoptosis .
Comparación Con Compuestos Similares
Oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide can be compared with other similar compounds, such as:
Oxovanadium(IV) Porphyrins: These compounds have a vanadium center instead of titanium and exhibit similar catalytic and photodynamic properties.
Iron(III) Porphyrins: Iron porphyrins are well-known for their role in biological systems, such as hemoglobin, and have similar catalytic properties.
Manganese(III) Porphyrins: These compounds are used as catalysts in oxidation reactions and have similar electronic properties to titanium porphyrins
Propiedades
Fórmula molecular |
C40H24N8OTi |
|---|---|
Peso molecular |
680.5 g/mol |
Nombre IUPAC |
oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide |
InChI |
InChI=1S/C40H24N8.O.Ti/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;/h1-24H;;/q-2;;+2 |
Clave InChI |
GNZXTMFGHRXKDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.O=[Ti+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


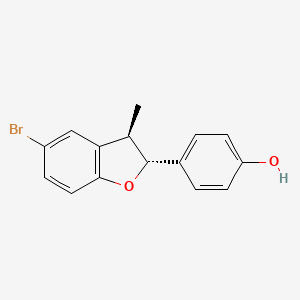
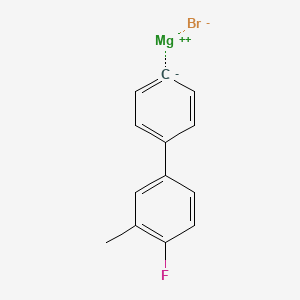

![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)
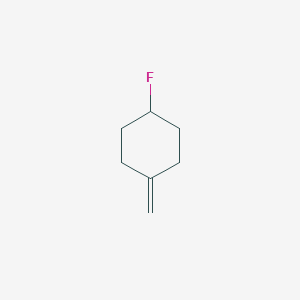
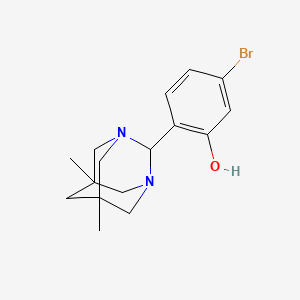
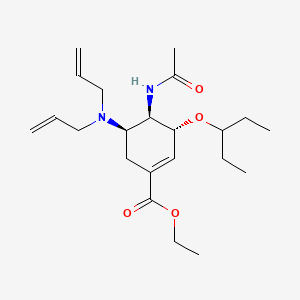
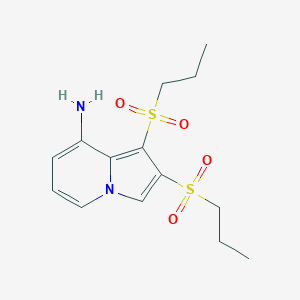
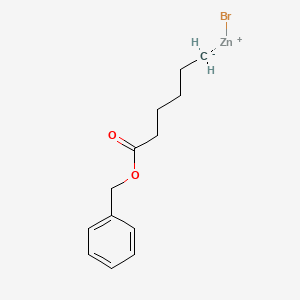
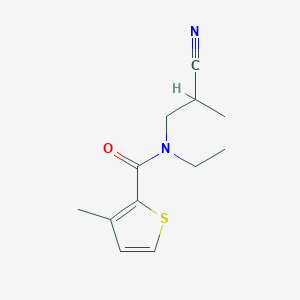
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
